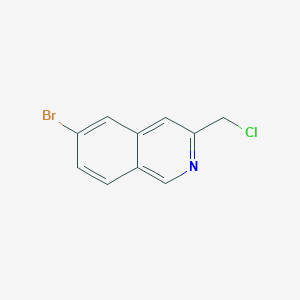
4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid is an organic compound with the molecular formula C16H13NO2 and a molecular weight of 251.27 g/mol It belongs to the class of aromatic compounds and is characterized by the presence of a benzoic acid moiety attached to a dihydroisoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid typically involves the reaction of 3,4-dihydroisoquinoline with a benzoic acid derivative. One common method involves the reaction of 3,4-dihydroisoquinoline with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline analogs.
Substitution: Halogenated or nitrated benzoic acid derivatives
Aplicaciones Científicas De Investigación
4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, an enzyme involved in steroid metabolism. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the dihydroisoquinoline moiety binds in an adjacent hydrophobic pocket, leading to inhibition of the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a highly potent and selective inhibitor of AKR1C3, similar to 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid.
4-[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)sulfanyl]aniline: This compound is synthesized via the Ritter reaction and exhibits potential biological activity.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a benzoic acid and a dihydroisoquinoline moiety. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound in various research applications .
Propiedades
Número CAS |
62333-68-0 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
4-(3,4-dihydroisoquinolin-1-yl)benzoic acid |
InChI |
InChI=1S/C16H13NO2/c18-16(19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8H,9-10H2,(H,18,19) |
Clave InChI |
FPCUEVHRKPNNRV-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15066013.png)
![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)

![(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)




![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)



